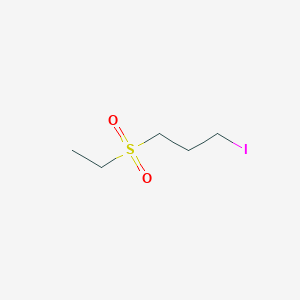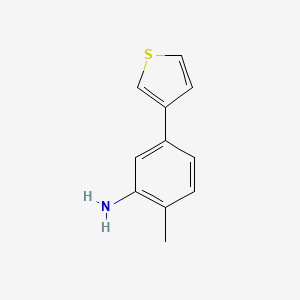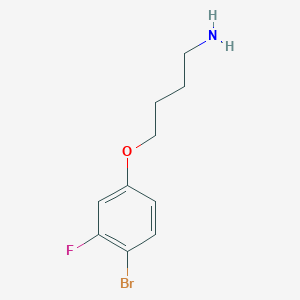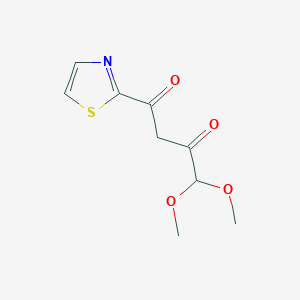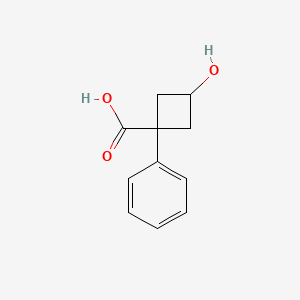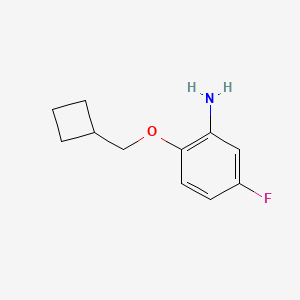![molecular formula C20H24N2O B1400160 3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one CAS No. 1361111-20-7](/img/structure/B1400160.png)
3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one
Descripción general
Descripción
“3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one” is a chemical compound with the molecular formula C20H24N2O1. It’s a product offered by several chemical suppliers123.
Molecular Structure Analysis
The molecular structure of “3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one” is not directly available. However, related compounds like “3-(3-phenylphenyl)piperazin-2-one” have been analyzed5. The InChI code for this compound is 1S/C16H16N2O/c19-16-15(17-9-10-18-16)14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11,15,17H,9-10H2,(H,18,19)5.
Chemical Reactions Analysis
Specific chemical reactions involving “3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one” are not available in the literature. However, related compounds like “1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide” are known to be used as carboxyl activating agents for the coupling of primary amines to yield amide bonds6.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one” are not directly available. However, it’s known that the compound has a molecular weight of 308.4 g/mol1.
Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
Silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) serves as an efficient solid base for synthesizing a series of 4H-benzo[b]pyran derivatives. This includes the preparation of 3,4-dihydropyrano[c]chromenes, 2-amino-4H-pyrans, 1,4-dihydropyrano[2,3-c]pyrazoles, and 2-amino-4H-benzo[e]-chromenes through the condensation reaction of various compounds with aromatic aldehydes and malononitrile in refluxing aqueous ethanol. This catalyst showcases similar efficiency when reused, highlighting its potential for recyclable and sustainable chemical synthesis (Niknam, Borazjani, Rashidian, & Jamali, 2013).
Drug Delivery Systems
Research on novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) has shown promising results for topical drug delivery. These compounds were synthesized to evaluate their potential as prodrugs for naproxen, aiming to improve skin permeability and drug delivery efficiency. Findings indicated that certain methylpiperazinyl derivatives significantly enhanced skin permeation of naproxen, offering insights into designing better drug delivery systems (Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, & Järvinen, 2000).
Antimicrobial Activity
Silica-bonded propylpiperazine-N-sulfamic acid was employed as a recyclable catalyst for synthesizing 8-hydroxy-2-(2-oxo-2H-chromen-3-yl)-5-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one derivatives. These compounds were evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains, demonstrating the potential use of piperazine derivatives in developing new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2015).
Synthesis of Novel Compounds
The synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile through nucleophilic substitution reactions demonstrates the versatility of piperazine derivatives in organic chemistry. Such reactions enable the creation of complex molecules with potential applications in pharmaceuticals and materials science (Mishriky & Moustafa, 2013).
Safety And Hazards
Specific safety and hazard information for “3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one” is not available. It’s always recommended to handle chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions for “3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one” are not specified in the available literature. It’s possible that this compound could be of interest in various fields of chemical research.
Please note that this information is based on the limited data available and may not fully cover all aspects of your request. For more detailed information, further research and experimental studies would be required.
Propiedades
IUPAC Name |
3-[(3-phenylphenyl)methyl]-1-propylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-12-22-13-11-21-19(20(22)23)15-16-7-6-10-18(14-16)17-8-4-3-5-9-17/h3-10,14,19,21H,2,11-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFWVFULZROXGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Phenylphenyl)methyl]-1-propylpiperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1400077.png)
![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)
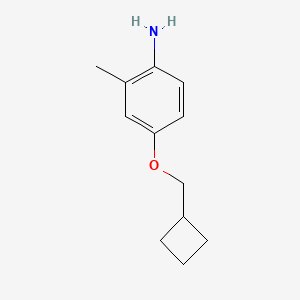
![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)
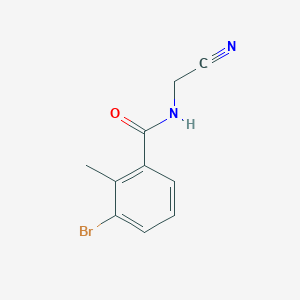

![4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B1400090.png)
![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)
